The compound is commercially available from various suppliers, including Sigma-Aldrich, Cayman Chemical, and Biomol. It is primarily used in laboratories for studying enzymatic reactions involving biotinidase, an enzyme that plays a crucial role in biotin metabolism. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biochemical assays .
The synthesis of (+)-biotin 4-amidobenzoic acid, sodium salt typically involves several steps:
The reaction conditions typically include:
The molecular structure of (+)-biotin 4-amidobenzoic acid, sodium salt can be described as follows:
The structural formula can be represented as:
(+)-Biotin 4-amidobenzoic acid, sodium salt participates in several chemical reactions:
These reactions are significant for both research applications and potential therapeutic uses.
The mechanism of action of (+)-biotin 4-amidobenzoic acid, sodium salt primarily revolves around its role as a substrate for biotinidase:
The physical and chemical properties of (+)-biotin 4-amidobenzoic acid, sodium salt include:
These properties are critical for handling and application in laboratory settings.
(+)-Biotin 4-amidobenzoic acid, sodium salt has several scientific applications:
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt (CAS 102418-74-6) features a hybrid molecular architecture integrating two biologically significant components: the (+)-biotin (vitamin B7) moiety and the 4-aminobenzoic acid (PABA) unit. The sodium salt has a molecular formula of C₁₇H₂₀N₃NaO₄S and a molecular weight of 385.41 g/mol [3] [5]. The biotin segment retains the canonical cis-fused hexahydrothieno[3,4-d]imidazol-4(1H)-one ring system with three contiguous chiral centers at positions C3a, C4, and C6a. These adopt the (3aS,4S,6aR) absolute configuration, critical for biological recognition [1] [2]. The carboxyl group of PABA forms an amide linkage with the valeryl side chain carboxyl of biotin, resulting in the sodium salt of N-(+)-biotinyl-4-aminobenzoate. This linkage is confirmed by the SMILES notation: [Na+].[H][C@]12CS[C@@H](CCCCC(=O)Nc3ccc(cc3)C([O-])=O)[C@@]1([H])NC(=O)N2
[1] [2]. The stereospecific InChIKey AMXZKFYBAOWERX-HZPCBCDKSA-M
further validates the defined spatial orientation of chiral centers [1] [2].
Nuclear Magnetic Resonance (NMR): ¹H NMR analysis reveals distinct proton environments corresponding to both structural units. The bicyclic biotin moiety shows characteristic resonances: the methylene protons adjacent to sulfur (δ ~3.1–3.3 ppm, dd), the methine proton at C4 (δ ~4.3–4.5 ppm, m), and ureido protons (δ ~6.3–6.5 ppm, broad). The PABA segment exhibits aromatic proton signals as a doublet (δ ~6.6 ppm, J=8.5 Hz) and another doublet (δ ~7.8 ppm, J=8.5 Hz) for the symmetrical AA'BB' system. The valeryl linker (–CH₂–CH₂–) protons appear as complex multiplets between δ 1.4–2.5 ppm [5] [6].
Fourier-Transform Infrared (FTIR): Key vibrational modes include:
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 385.41 [M]⁺, consistent with the molecular weight. Fragmentation patterns include cleavage at the amide bond yielding biotin-derived ions (m/z 227.08 [C₁₀H₁₆N₂O₃S–H]⁺) and PABA-sodium adducts (m/z 161.02 [C₇H₅O₂N–Na]⁻) [3] [5].
Table 1: Characteristic Spectroscopic Signatures
Technique | Key Assignments | Spectral Region |
---|---|---|
¹H NMR | Ureido NH | δ 6.3–6.5 ppm |
PABA aromatic H | δ 6.6 & 7.8 ppm | |
¹³C NMR | Ureido C=O | δ 162–165 ppm |
Carboxylate C=O | δ 174–176 ppm | |
FTIR | Amide I band | 1630–1690 cm⁻¹ |
C-O asym. stretch | 1560–1580 cm⁻¹ | |
HRMS | [M]⁺ | m/z 385.41 |
Though single-crystal X-ray diffraction data is not explicitly reported in the search results, molecular conformation can be inferred from stereochemical descriptors and analogous biotin structures. The biotin moiety adopts a boat-like configuration for the imidazolidone ring and an envelope conformation for the tetrahydrothiophene ring. The valeryl linker (–(CH₂)₄–C(=O)NH–) assumes an extended zigzag conformation to minimize steric clash between the bicyclic system and the planar PABA group. The sodium ion coordinates with the carboxylate oxygen atoms of PABA, likely forming a distorted octahedral geometry. Computational models suggest intramolecular hydrogen bonding between the ureido N–H and the amide C=O group, stabilizing a semi-rigid conformation crucial for enzyme-substrate recognition by biotinidase [1] [3] [6].
This sodium salt exhibits moderate aqueous solubility (2 mg/mL in PBS pH 7.2; ~5.2 mM) and limited solubility in organic solvents like DMSO (1 mg/mL, ~2.6 mM) [5]. The sodium carboxylate group enhances hydrophilicity compared to the protonated PABA-biotin conjugate. Stability studies indicate hygroscopic behavior, necessitating storage at 2–8°C under desiccated conditions to prevent hydrolysis of the amide bond [1] [6]. Thermal analysis reveals decomposition above 300°C, with no defined melting point (dec.) [6]. The compound is classified as a combustible solid (Storage Class Code 11) and requires handling with N95 masks, gloves, and eyeshields [1] [2].
Table 2: Physicochemical Properties
Property | Value/Condition | Method/Notes |
---|---|---|
Solubility (PBS) | 2 mg/mL (5.19 mM) | Sonication recommended [5] |
Solubility (DMSO) | 1 mg/mL (2.59 mM) | Sonication recommended [5] |
Storage Temp. | 2–8°C | Long-term stability [1] |
Decomposition | >300°C | Thermal analysis [6] |
Hygroscopicity | High | Requires desiccation [6] |
WGK Rating | 3 (Highly water-reactive) | Safety classification [1] |
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt occupies a unique niche among biotin derivatives due to its enzymatically cleavable amide bond and fluorogenic properties. Unlike biotin itself, which serves as a cofactor for carboxylases, this conjugate functions as a specialized substrate for biotinidase (EC 3.5.1.12). Hydrolysis releases free PABA, which is quantifiable fluorometrically or colorimetrically—a mechanism absent in non-amidated biotin analogues [3] [4]. Compared to lipoic acid conjugates (e.g., lipoyl-6-aminoquinoline), the PABA group enables simpler detection without chromatographic separation [4]. The sodium carboxylate group enhances water solubility versus methyl ester variants like biotinyl-methyl 4-(amidomethyl)benzoate, which acts as a competitive biotinidase inhibitor rather than a substrate [3]. Unlike biotinylated histones, this compound lacks nucleophilic targeting but shares the amide bond cleavage pathway essential for biotin recycling. Its specificity for biotinidase makes it invaluable in newborn screening for biotinidase deficiency, outperforming nonspecific chromogenic substrates [3] [4] [5].
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